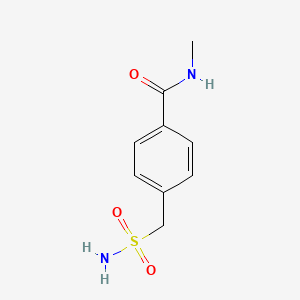
N-methyl-4-(sulfamoylmethyl)benzamide
Descripción general
Descripción
N-methyl-4-(sulfamoylmethyl)benzamide is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-methyl-4-(sulfamoylmethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapy. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C₈H₁₀N₂O₃S
- CAS Number : 4093508
This compound features a benzamide structure with a sulfamoyl group, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. These enzymes play vital roles in nucleotide metabolism and are implicated in various physiological and pathological processes, including inflammation, cancer, and vascular regulation.
Inhibition of h-NTPDases
The compound has shown selective inhibition against several isoforms of h-NTPDases:
- h-NTPDase1 : IC₅₀ = 2.88 ± 0.13 μM
- h-NTPDase2 : IC₅₀ values in sub-micromolar concentrations
- h-NTPDase3 : IC₅₀ = 0.72 ± 0.11 μM
- h-NTPDase8 : IC₅₀ = 0.28 ± 0.07 μM
These findings suggest that this compound could be a promising candidate for therapeutic applications targeting conditions associated with dysregulated h-NTPDase activity, such as thrombosis and inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis of sulfamoyl-benzamide derivatives, including this compound, reveals that modifications in the benzene ring and the sulfonamide group significantly influence inhibitory potency. For instance:
- The presence of hydrophobic groups enhances binding affinity to the enzyme's active site.
- Variations in the amide linkage can either enhance or abolish activity against specific h-NTPDase isoforms.
This information is critical for the rational design of more potent derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example:
- In vitro studies showed that certain sulfamoyl-benzamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds induced cell cycle arrest by disrupting tubulin polymerization .
- Mechanistic Insights : The compound's ability to inhibit tubulin polymerization suggests a dual mechanism where it not only affects nucleotide metabolism via h-NTPDases but also directly impacts cellular structures critical for mitosis .
Antiviral Activity
While primarily studied for its anticancer properties, some derivatives related to this compound have shown antiviral activity against Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .
Summary Table of Biological Activities
| Activity Type | Target | IC₅₀ Value | Notes |
|---|---|---|---|
| h-NTPDase1 | Enzyme Inhibition | 2.88 ± 0.13 μM | Selective inhibitor |
| h-NTPDase3 | Enzyme Inhibition | 0.72 ± 0.11 μM | Significant impact on nucleotide metabolism |
| Anticancer (MCF-7) | Cell Line | Varies | Induces cell cycle arrest |
| Antiviral (HBV) | Viral Replication | IC₅₀ = 1.99 µM | Increases A3G levels |
Propiedades
IUPAC Name |
N-methyl-4-(sulfamoylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11-9(12)8-4-2-7(3-5-8)6-15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBDSHRYVPDXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















